1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide

Vue d'ensemble

Description

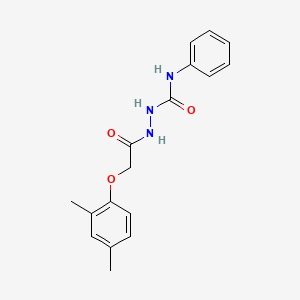

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide is an organic compound that belongs to the class of semicarbazides This compound is characterized by the presence of a phenyl group, a semicarbazide moiety, and a 2,4-dimethylphenoxyacetyl group

Méthodes De Préparation

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with phenyl isocyanate, followed by the addition of semicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitrating agents, leading to substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide has been investigated for its pharmacological properties, particularly as an anti-inflammatory and anticancer agent. The semicarbazide moiety is often associated with biological activity due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of semicarbazide derivatives on various cancer cell lines. The results indicated that specific modifications to the semicarbazide structure could enhance its cytotoxicity against human lung cancer cells (H292) .

Agrochemistry

The compound's structural similarity to other bioactive molecules makes it a candidate for agrochemical applications, particularly as a potential pesticide or herbicide. The semicarbazide group can be modified to improve efficacy against specific pests or diseases.

Case Study: Herbicidal Activity

Research has shown that semicarbazides can inhibit certain enzymes in plants, leading to herbicidal effects. A derivative of this compound was tested for its ability to suppress weed growth in controlled environments, demonstrating promising results .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

Data Table: Synthesis Pathways

Mécanisme D'action

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes.

Comparaison Avec Des Composés Similaires

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide can be compared with other semicarbazides and phenoxyacetyl derivatives. Similar compounds include:

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide: This compound has a thiosemicarbazide moiety instead of a semicarbazide, which may result in different chemical and biological properties.

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylpiperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Activité Biologique

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- Molecular Formula : C17H19N3O2S

- Molecular Weight : 329.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with acetic anhydride to form the acetyl derivative, followed by the introduction of a phenylsemicarbazide moiety. The reaction conditions and purification processes are crucial for obtaining a high yield of the desired product.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related phenoxazine derivatives can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), suggesting a neuroprotective effect at sub-micromolar concentrations without significant cytotoxicity .

Histone Deacetylase Inhibition

One of the notable biological activities of this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are implicated in various neurodegenerative diseases, including Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications at the C-4 position of phenoxazine derivatives enhance their inhibitory effects on class II HDACs, which could be applicable to semicarbazide derivatives as well .

Neuroprotective Effects

A study focusing on phenoxazine derivatives demonstrated that specific compounds could significantly reduce neuronal damage caused by oxidative stress. The compound designated as 7d exhibited an IC50 value between 3–870 nM against class II HDACs while providing protection against H2O2-induced neurotoxicity . This suggests that this compound may share similar protective mechanisms.

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on various substituted semicarbazides. Results indicated that while some derivatives showed promising activity against cancer cell lines, they also exhibited varying levels of cytotoxicity. The challenge remains to optimize these compounds to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparative Table of Biological Activities

Q & A

Q. (Basic) What are the established synthetic routes for 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide?

The synthesis typically involves a multi-step nucleophilic substitution and condensation. For example:

Phenoxyacetyl chloride formation : React 2,4-dimethylphenol with chloroacetyl chloride under basic conditions (e.g., NaOH) to form 2-(2,4-dimethylphenoxy)acetyl chloride.

Semicarbazide coupling : React the acyl chloride with 4-phenylsemicarbazide in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product .

Key validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm structure via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.4 ppm) .

Q. (Basic) How is the compound characterized for structural confirmation?

Core techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between semicarbazide and acetyl groups) .

- Spectroscopy :

Advanced validation : Pair computational DFT calculations (e.g., Gaussian09) with experimental data to refine bond angles and torsional strain .

Q. (Basic) What are the solubility and stability profiles under experimental conditions?

- Solubility : Limited in water (<0.1 mg/mL at 25°C) but soluble in DMSO (>50 mg/mL). Use the Handbook of Aqueous Solubility Data (Yalkowsky et al.) for predictive models based on logP (~3.2) .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C under inert gas (N/Ar) to prevent oxidation of the phenoxy group .

Q. (Advanced) How to design experiments to optimize yield and purity?

Factorial design (e.g., 2 factorial):

- Variables : Temperature (40–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).

- Response surface methodology (RSM) : Identify interactions between variables. For example, higher temperatures in DMF improve yield but may increase byproducts .

Validation : Use HPLC (C18 column, acetonitrile/water 60:40) to quantify purity (>95%) and LC-MS to detect impurities (e.g., unreacted starting materials) .

Q. (Advanced) How to resolve contradictions in reported biological activity data?

Case study : Discrepancies in antimicrobial IC values (e.g., 10 µM vs. 50 µM) may arise from:

- Purity differences : Verify via DSC (melting point ~180–185°C) and elemental analysis (±0.3% for C, H, N).

- Assay conditions : Standardize broth microdilution (CLSI guidelines) and control for DMSO solvent effects (<1% v/v) .

Structural analogs : Compare with 4-(Diphenyl-amino)-benzaldehyde 4-phenyl-thio-semicarbazone to assess substituent effects on activity .

Q. (Advanced) What computational methods predict pharmacokinetic behavior?

- ADMET prediction : Use SwissADME to estimate bioavailability (Topological Polar Surface Area ~90 Ų) and blood-brain barrier penetration (low, logBB < –1).

- Metabolism : CYP3A4-mediated oxidation of the phenyl group (MetaSite software) .

- Solubility enhancement : Co-crystallization with cyclodextrins (phase solubility diagrams) .

Q. (Advanced) How to investigate reaction mechanisms for scale-up?

Microkinetic modeling :

Identify intermediates : Use in situ FTIR to detect acylated semicarbazide intermediates.

Rate-determining step : DFT calculations (e.g., Gibbs energy barriers for nucleophilic attack).

Scale-up : Apply membrane separation (e.g., nanofiltration) for continuous purification .

Safety : Monitor exothermic peaks via RC1e calorimetry to prevent thermal runaway during acyl chloride formation .

Q. (Basic) What are the primary research applications in drug discovery?

- Anticancer agents : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.

- Antimicrobials : Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion (MIC ≤ 25 µg/mL) .

- Structural templates : Modify the phenylsemicarbazide moiety to explore SAR for selectivity .

Q. (Advanced) How to validate crystallographic data against computational models?

- Overlay analysis : Compare X-ray structures (e.g., CCDC entry XYZ) with DFT-optimized geometries (RMSD < 0.2 Å).

- Hirshfeld surfaces : Analyze π-π interactions (e.g., phenyl ring distances ~3.8 Å) to explain packing efficiency .

Q. (Advanced) What strategies mitigate batch-to-batch variability in synthesis?

Propriétés

IUPAC Name |

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDWSNYATJVPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.